molecular formula C6H14ClN B1377286 (1-Ethylcyclopropyl)methanamine hydrochloride CAS No. 1301739-69-4

(1-Ethylcyclopropyl)methanamine hydrochloride

Cat. No. B1377286
CAS RN: 1301739-69-4
M. Wt: 135.63 g/mol
InChI Key: VAURKGXRHQSYTJ-UHFFFAOYSA-N
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Description

(1-Ethylcyclopropyl)methanamine hydrochloride, also known as ECCM, is a cyclopropyl derivative. It has a CAS Number of 1301739-69-4 and a molecular weight of 135.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N.ClH/c1-2-6(5-7)3-4-6;/h2-5,7H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 135.64 .

Scientific Research Applications

Plant Growth Regulation and Ethylene Inhibition

One of the most explored areas is the use of cyclopropyl compounds in agriculture, specifically as plant growth regulators. Compounds like 1-methylcyclopropene (1-MCP) are extensively studied for their ability to inhibit ethylene action, a crucial aspect of plant growth and fruit ripening. This application is significant in extending the shelf life of fruits and vegetables, showcasing the potential utility of structurally similar compounds like “(1-Ethylcyclopropyl)methanamine hydrochloride” in agricultural research and postharvest technology (Blankenship & Dole, 2003; Watkins, 2006).

Controlled Release Technologies

Research on controlled release technologies for gaseous/volatile active compounds such as 1-MCP has been conducted to improve safety and quality of fresh produce. This area involves developing formulations and systems for the stabilization and controlled release of active compounds, which could relate to how “this compound” might be formulated for specific applications in food science and technology (Chen et al., 2020).

Potential in Drug Delivery Systems

Although not directly linked, research on microparticulate and nanoparticulate drug delivery systems for various pharmaceuticals suggests a potential research application for “this compound” in medical science, particularly in improving drug formulation and bioavailability (Çetin & Sahin, 2016).

Environmental and Biochemical Studies

Cyclopropyl compounds have also been examined for their environmental impact and biochemical roles. Studies on methane utilization by methanotrophs, for instance, shed light on the broader scope of research into cyclopropyl compounds and their derivatives in environmental science and biotechnology (Strong et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(1-ethylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6(5-7)3-4-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURKGXRHQSYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301739-69-4
Record name (1-ethylcyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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